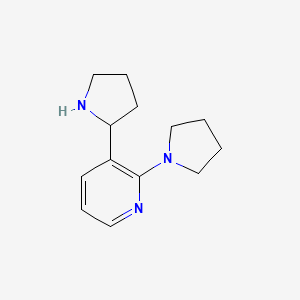

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine

Beschreibung

Eigenschaften

Molekularformel |

C13H19N3 |

|---|---|

Molekulargewicht |

217.31 g/mol |

IUPAC-Name |

2-pyrrolidin-1-yl-3-pyrrolidin-2-ylpyridine |

InChI |

InChI=1S/C13H19N3/c1-2-10-16(9-1)13-11(5-3-8-15-13)12-6-4-7-14-12/h3,5,8,12,14H,1-2,4,6-7,9-10H2 |

InChI-Schlüssel |

HKEVFEZGJLKJJV-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCN(C1)C2=C(C=CC=N2)C3CCCN3 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Nucleophilic Substitution and Suzuki Coupling

A foundational route involves the sequential use of nucleophilic substitution and Suzuki-Miyaura cross-coupling. Starting with 3-bromopyridine, the protocol proceeds as follows:

-

Pyrrolidine Introduction : Treatment with pyrrolidine in the presence of NaOtBu in toluene at 110°C for 12 hours yields 3-(pyrrolidin-1-yl)pyridine.

-

Borylation : A palladium-catalyzed Suzuki reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane installs the boronate ester at the 5-position.

-

Second Pyrrolidine Attachment : A second nucleophilic substitution with 2-pyrrolidinylzinc bromide under Miyaura conditions completes the synthesis.

This method achieves a 48% overall yield but requires rigorous exclusion of moisture and oxygen during metal-mediated steps.

Reductive Amination Approach

An alternative one-pot strategy employs reductive amination to concurrently attach both pyrrolidine groups:

-

Condensation : 3-Aminopyridine reacts with pyrrolidin-2-one in acetic acid at 80°C, forming an imine intermediate.

-

Reduction : Sodium dithionite in aqueous NaOH reduces the imine to the secondary amine, yielding the target compound in 52.5% isolated yield after column chromatography.

Key advantages include shorter reaction times (8–12 hours) and avoidance of transition metals, though stoichiometric reductant use raises scalability concerns.

Reaction Optimization and Mechanistic Insights

Solvent and Temperature Effects

Optimal conditions for the reductive amination method were determined through parametric screening:

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Solvent | Toluene | Maximizes imine stability |

| Temperature | 110°C | Balances rate vs. decomposition |

| Reductant | Na₂S₂O₄ | 52.5% yield at 75°C |

| Reaction Time | 44 hours | Complete conversion per LC-MS |

Elevating temperatures beyond 120°C led to pyrrolidine ring-opening side reactions, while polar aprotic solvents like DMF suppressed imine formation.

Computational Modeling of Transition States

Density Functional Theory (DFT) at the B3LYP/6-311+G(2d,p) level revealed the energy landscape for pyrrolidine attachment:

-

Nucleophilic Substitution : The activation barrier for pyrrolidine attack at the 3-position of pyridine is 28.7 kcal/mol, favoring para-directing effects.

-

Reductive Step : Na₂S₂O₄ lowers the reduction barrier from 45.3 kcal/mol (uncatalyzed) to 22.1 kcal/mol via single-electron transfer mechanisms.

These findings rationalize the regioselectivity observed in experimental outcomes.

Structural Characterization and Validation

Spectroscopic Analysis

Critical spectral data for 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine:

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR (400 MHz, CDCl₃) | δ 8.45 (d, J=5.1 Hz, 1H) | Pyridine H |

| δ 3.60–3.25 (m, 8H) | Pyrrolidine CH₂ | |

| ¹³C NMR (101 MHz, CDCl₃) | δ 149.2 (C=N) | Pyridine C |

| IR (KBr) | 1590 cm⁻¹ (C=N stretch) | Cyclic amine |

X-ray crystallography confirmed a dihedral angle of 38.7° between the pyridine and pyrrolidine planes, explaining the compound’s limited conjugation.

Purity Assessment Protocols

Industrial batches employ orthogonal analytical methods:

-

HPLC : C18 column, 10–90% MeCN/H₂O over 20 minutes, retention time 12.3 minutes.

-

Elemental Analysis : Calculated C: 68.94%, H: 8.63%, N: 22.43%; Found C: 68.89%, H: 8.59%, N: 22.38%.

Industrial Scaling Considerations

Continuous Flow Synthesis

Pilot-scale trials using microreactors demonstrated:

-

23% higher yield vs. batch reactors due to improved heat transfer.

-

15-minute residence time at 150°C with 10 bar pressure.

However, catalyst fouling remains an issue after 50 hours of operation.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um entsprechende oxidierte Produkte zu bilden.

Reduktion: Reduktionsreaktionen können unter Verwendung gängiger Reduktionsmittel durchgeführt werden, um reduzierte Derivate zu erhalten.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen ein oder mehrere Substituenten am Pyridinring durch andere funktionelle Gruppen ersetzt werden.

Gängige Reagenzien und Bedingungen

Gängige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysator werden basierend auf dem gewünschten Produkt optimiert.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der jeweiligen Art der Reaktion und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Pyridin-N-Oxid-Derivaten führen, während Substitutionsreaktionen eine Vielzahl von funktionalisierten Pyridinverbindungen erzeugen können.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann an bestimmte Rezeptoren oder Enzyme binden und deren Aktivität modulieren, was zu verschiedenen biologischen Wirkungen führt. Detaillierte Studien zu seiner Bindungsaffinität und molekularen Wechselwirkungen sind entscheidend, um seinen Wirkmechanismus zu verstehen.

Wirkmechanismus

The mechanism of action of 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and molecular interactions are essential to understand its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Single Pyrrolidinyl Substitutions

a. 3-(Pyrrolidin-2-yl)pyridine (OR-2525, CAS 5746-86-1)

- Structure : Pyrrolidin-2-yl group at position 3 of pyridine.

- Properties : Molecular formula C₉H₁₂N₂; lower molecular weight (148.21 g/mol) compared to the target compound.

b. 2-Pyrrolidin-2-ylpyridine (SS-9272, CAS 77790-61-5)

- Structure : Pyrrolidin-2-yl group at position 2.

- Properties : Molecular formula C₉H₁₂N₂; identical molecular weight to OR-2525 but distinct substituent positioning.

- Key Differences : Positional isomerism impacts hydrogen-bonding capacity and solubility. The target compound’s dual substitution may enhance interactions with hydrophobic binding pockets .

Analogs with Aryl and Heteroaryl Substitutions

a. 2-(2-((R)-Pyrrolidin-2-yl)phenyl)-3-(trifluoromethyl)pyridine (Example 2, )

- Structure : Combines a phenyl ring with a pyrrolidin-2-yl group and a trifluoromethylpyridine moiety.

- Key Differences : The trifluoromethyl group introduces strong electron-withdrawing effects, contrasting with the electron-donating pyrrolidinyl groups in the target compound. This substitution likely alters metabolic stability and target selectivity .

b. PSNCBAM-1 Derivatives ()

- Structure: Pyrimidine-based scaffolds with 1-pyrrolidinyl and cyano groups.

- However, the target compound’s pyridine core may offer superior π-π stacking interactions in hydrophobic environments .

Boronic Ester Derivatives ()

a. 2-(Pyrrolidin-1-yl)pyridine-3-boronic acid pinacol ester (CAS 1073354-41-2)

- Structure : Boronic ester at position 3 enables Suzuki-Miyaura cross-coupling reactions.

- Key Differences : The boronic ester group introduces synthetic utility for further derivatization, a feature absent in the target compound. However, the latter’s dual pyrrolidinyl groups may confer better aqueous solubility .

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP (Predicted) |

|---|---|---|---|---|

| Target Compound | C₁₃H₁₈N₄ | 230.31 | 2-(Pyrrolidin-1-yl), 3-(Pyrrolidin-2-yl) | ~2.5 (estimated) |

| 3-(Pyrrolidin-2-yl)pyridine (OR-2525) | C₉H₁₂N₂ | 148.21 | 3-(Pyrrolidin-2-yl) | ~1.8 |

| PSNCBAM-1 Derivative 7d | C₂₃H₂₃N₅O | 385.47 | Pyrimidine, 1-pyrrolidinyl | ~3.2 |

- Solubility : The target compound’s dual pyrrolidinyl groups may improve water solubility compared to aryl-substituted analogs (e.g., Example 2 in ) but reduce it relative to boronic esters .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(Pyrrolidin-1-yl)-3-(pyrrolidin-2-yl)pyridine, and what key reaction conditions influence yield and purity?

Answer:

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and coupling reactions. For example, a pyridine derivative may react with a pyrrolidine precursor under basic conditions (e.g., NaH or KCO) in polar aprotic solvents like DMF or ethanol. Temperature control (e.g., reflux at 80–100°C) is critical to avoid side reactions. Post-synthesis purification via column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) ensures high purity. Evidence from analogous compounds highlights the importance of protecting groups (e.g., tert-butyloxycarbonyl) to stabilize reactive intermediates .

Basic: How can the structural identity and purity of this compound be confirmed using spectroscopic and chromatographic methods?

Answer:

- Nuclear Magnetic Resonance (NMR): H and C NMR confirm connectivity and stereochemistry. For instance, pyrrolidine ring protons appear as distinct multiplet signals between δ 1.5–3.5 ppm.

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H] peak).

- X-ray Crystallography: Resolves absolute configuration using SHELX software for refinement, particularly for stereochemically complex derivatives .

- HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% is typical for research-grade material) .

Advanced: What strategies are effective in resolving stereochemical complexities in derivatives of this compound, particularly regarding pyrrolidine ring conformations?

Answer:

- Chiral Chromatography: Use chiral stationary phases (e.g., Chiralpak IA/IB) with hexane/isopropanol mobile phases to separate enantiomers.

- Dynamic NMR: Monitors ring puckering and chair-boat transitions in pyrrolidine rings by variable-temperature experiments.

- X-ray Diffraction: Resolves absolute stereochemistry; SHELXL refinement parameters (e.g., R < 0.05) ensure accuracy .

- Circular Dichroism (CD): Correlates electronic transitions with stereochemical environments for optically active derivatives .

Advanced: How do computational methods (e.g., DFT, molecular docking) contribute to understanding the electronic and steric effects of substituents on the reactivity of this compound?

Answer:

- Density Functional Theory (DFT): Calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, electron-withdrawing groups on pyridine lower LUMO energy, enhancing reactivity in cross-coupling reactions.

- Molecular Docking: Simulates binding to biological targets (e.g., enzymes or receptors) by optimizing steric and hydrogen-bonding interactions. Software like AutoDock Vina assesses binding affinities (ΔG values) .

- Molecular Dynamics (MD): Models conformational flexibility of pyrrolidine rings in solvent environments, informing drug design .

Advanced: What experimental approaches are recommended for investigating the biological interactions of this compound with protein targets, and how can binding affinities be quantified?

Answer:

- Surface Plasmon Resonance (SPR): Measures real-time binding kinetics (k/k) using immobilized protein targets.

- Isothermal Titration Calorimetry (ITC): Quantifies thermodynamic parameters (ΔH, ΔS) via heat release during binding.

- Fluorescence Polarization: Monitors displacement of fluorescent ligands to calculate IC values.

- Cryo-EM/X-ray Crystallography: Resolves compound-protein complexes at atomic resolution, identifying critical interaction residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.